Paederoside

Catalog No.
S1533126
CAS No.
20547-45-9
M.F
C18H22O11S
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paederoside

CAS Number

20547-45-9

Product Name

Paederoside

IUPAC Name

[2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl methylsulfanylformate

Molecular Formula

C18H22O11S

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C18H22O11S/c1-30-18(24)26-4-6-2-8-11-7(15(23)27-8)5-25-16(10(6)11)29-17-14(22)13(21)12(20)9(3-19)28-17/h2,5,8-14,16-17,19-22H,3-4H2,1H3

InChI Key

OJISWUQNQQWEND-UHFFFAOYSA-N

SMILES

CSC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CSC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CSC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Paederoside is a naturally occurring compound found in plants like Paederia scandens and Pseudomegoura nipponica []. Research has focused on its potential applications due to its ability to inhibit the Epstein-Barr Virus (EBV).

Anti-Tumor Promoting Activity against EBV

Studies have shown that Paederoside possesses anti-tumor promoting activity against EBV []. EBV is a type of herpesvirus that infects most humans by adulthood []. While typically harmless, EBV is linked to certain cancers, including Burkitt's lymphoma and nasopharyngeal carcinoma [].

Research suggests that Paederoside targets the Epstein-Barr virus early antigen (EA). The early antigen is a protein produced by the virus during the initial stages of infection []. Inhibiting this protein may help prevent the virus from replicating and spreading within the host cell [].

Paederoside is an iridoid glycoside primarily derived from the plant Paederia scandens, a member of the Rubiaceae family. It has the chemical formula C18H22O11SC_{18}H_{22}O_{11}S and is characterized by a unique structure that includes a sugar moiety attached to an iridoid core. This compound is notable for its diverse biological activities, which have made it a subject of interest in both traditional medicine and contemporary pharmacological research.

Paederoside has been shown to inhibit the early antigen (EA) of the Epstein-Barr Virus (EBV) [, ]. EBV is a human herpesvirus linked to various cancers, including Burkitt's lymphoma and nasopharyngeal carcinoma []. Paederoside's mechanism of action is still under investigation, but it's believed to interfere with EBV's replication cycle, potentially by affecting viral protein synthesis [].

Paederoside exhibits a range of biological activities:

  • Antitumor Activity: Studies have shown that paederoside can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including gastric cancer cells .
  • Anti-inflammatory Effects: It has been demonstrated to suppress inflammatory responses by inhibiting the nuclear translocation of NF-κB, a key regulator in inflammation .
  • Antidiarrheal Properties: Research indicates that paederoside possesses antidiarrheal effects, likely due to its ability to modulate gut motility and electrolyte absorption .
  • Hepatoprotective Effects: The compound has shown potential in protecting liver cells from damage caused by oxidative stress and toxins .

Paederoside can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Paederia scandens using solvents like ethanol or methanol. The extraction process often employs techniques such as maceration or percolation.
  • Chemical Synthesis: Although less common, synthetic routes have been explored in laboratories, often involving the modification of simpler iridoid structures to yield paederoside through glycosylation reactions.
  • Biotechnological Approaches: Advances in biotransformation using microbial systems have also been investigated for producing paederoside from precursor compounds.

Paederoside has several applications:

  • Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, paederoside is being explored for use in developing new therapeutic agents.
  • Traditional Medicine: In various cultures, extracts containing paederoside are used for treating ailments such as gastrointestinal disorders and liver diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging.

Studies on the interactions of paederoside with biological systems have revealed:

  • Protein Binding: Paederoside interacts with various proteins through hydrophobic interactions and hydrogen bonds, influencing pathways related to inflammation and cancer progression .
  • Synergistic Effects: When combined with other compounds found in Paederia scandens, such as other iridoid glycosides, paederoside may exhibit enhanced biological effects, suggesting potential for synergistic therapeutic applications.

Several compounds share structural similarities with paederoside, primarily within the category of iridoid glycosides. Notable comparisons include:

Compound NameChemical FormulaUnique Features
AsperulosideC18H22O11C_{18}H_{22}O_{11}Known for its strong anti-inflammatory properties.
ScandosideC18H22O11C_{18}H_{22}O_{11}Exhibits hepatoprotective effects similar to paederoside.
Paederosidic AcidC18H24O12SC_{18}H_{24}O_{12}SDemonstrates potent antitumor activity; structurally related but lacks sugar moiety.
DeacetylasperulosideC16H20O10C_{16}H_{20}O_{10}A derivative of asperuloside with altered biological activity.

Paederoside stands out due to its unique sulfur-containing structure, which contributes to its distinct pharmacological profile compared to these similar compounds. Its combination of antitumor, anti-inflammatory, and hepatoprotective activities makes it particularly valuable for further research and application in medicinal chemistry.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

446.08828269 g/mol

Monoisotopic Mass

446.08828269 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-08-15

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